Clausine M

Description

Structure

2D Structure

3D Structure

Properties

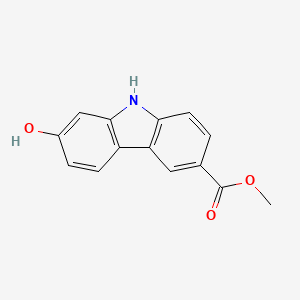

Molecular Formula |

C14H11NO3 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

methyl 7-hydroxy-9H-carbazole-3-carboxylate |

InChI |

InChI=1S/C14H11NO3/c1-18-14(17)8-2-5-12-11(6-8)10-4-3-9(16)7-13(10)15-12/h2-7,15-16H,1H3 |

InChI Key |

DLSYIZRGLJIEKT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC3=C2C=CC(=C3)O |

Synonyms |

clausine M |

Origin of Product |

United States |

Foundational & Exploratory

Clausine M: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine M, a carbazole alkaloid with the chemical structure methyl 7-hydroxy-9H-carbazole-3-carboxylate, belongs to a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation, and a summary of its known biological activities, with a focus on its potential as a therapeutic agent.

Natural Source

While direct isolation of a compound explicitly named "this compound" is not extensively documented, strong evidence points to its natural occurrence within the plant genus Clausena, a member of the Rutaceae family. Various species of Clausena are rich sources of carbazole alkaloids, with chemical structures closely related to this compound.

The most probable natural source of this compound is Clausena excavata Burm.f. , a shrub widely distributed in Southeast Asia.[1][2][3][4][5] This assertion is based on the repeated isolation of numerous "Clausine" alkaloids (e.g., Clausine B, E, H, I, K) and other carbazole derivatives, including methyl carbazole-3-carboxylate, from this plant species.[1][6][7] Other species of the genus, such as Clausena lansium (Lour.) Skeels and Clausena pentaphylla, are also known to produce a variety of carbazole alkaloids and represent potential, though less directly evidenced, sources.[8]

Isolation Protocols

The following is a detailed, representative experimental protocol for the isolation of carbazole alkaloids, including compounds structurally similar to this compound, from Clausena excavata. This protocol is a synthesis of methodologies reported in the scientific literature for the phytochemical investigation of this plant.

Experimental Workflow for Isolation of Carbazole Alkaloids from Clausena excavata

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

-

Plant Material Collection and Preparation:

-

Collect fresh plant material, such as the stem bark of Clausena excavata.

-

Air-dry the plant material in the shade until a constant weight is achieved.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for a period of 72 hours, with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in distilled water.

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The ethyl acetate fraction is often enriched with carbazole alkaloids. Concentrate this fraction to dryness.

-

-

Chromatographic Separation and Purification:

-

Silica Gel Column Chromatography:

-

Subject the dried ethyl acetate extract to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of a fixed volume (e.g., 50 mL).

-

-

Thin Layer Chromatography (TLC):

-

Monitor the collected fractions by TLC on pre-coated silica gel plates, using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

-

Visualize the spots under UV light (at 254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., ceric sulfate in sulfuric acid) followed by heating.

-

Pool the fractions showing similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the pooled fractions by column chromatography on Sephadex LH-20, using methanol as the eluent, to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Achieve final purification of the target compound, this compound, by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).

-

-

-

Structure Elucidation:

-

Identify the structure of the isolated pure compound as this compound using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and comparison with literature data.

-

Biological Activity and Data Presentation

Carbazole alkaloids isolated from Clausena species have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects. While specific data for this compound is limited, the activities of structurally similar carbazole alkaloids from Clausena excavata provide valuable insights into its potential therapeutic applications.

Cytotoxic Activity

Several carbazole alkaloids from Clausena excavata have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized in the table below.

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Excavatine A | A549 (Lung Carcinoma) | 5.25 | [1] |

| Excavatine A | HeLa (Cervical Carcinoma) | 1.91 | [1] |

| Clausine-TY | CEM-SS (T-lymphoblastic Leukemia) | 8.2 | [3] |

| Clausine-TH | CEM-SS (T-lymphoblastic Leukemia) | 2.1 | [5] |

| Clausine-K | CEM-SS (T-lymphoblastic Leukemia) | 5.1 | [5] |

| 7-hydroxyheptaphylline | HeLa (Cervical Carcinoma) | 41.4 | [4] |

Anti-inflammatory Activity

Carbazole alkaloids from Clausena pentaphylla have been suggested to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response.

Signaling Pathway

The proposed anti-inflammatory mechanism of action for carbazole alkaloids involves the inhibition of the NF-κB signaling pathway. A simplified diagram of this pathway is presented below.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising carbazole alkaloid with potential therapeutic applications, particularly in the areas of oncology and anti-inflammatory research. While further studies are required to fully elucidate its biological activity and mechanism of action, this guide provides a solid foundation for researchers and drug development professionals interested in this class of natural products. The genus Clausena, and specifically Clausena excavata, represents a key natural resource for the isolation of this compound and related bioactive compounds. The detailed protocols and compiled data herein are intended to facilitate future research and development efforts.

References

- 1. A new cytotoxic carbazole alkaloid and two new other alkaloids from Clausena excavata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new cytotoxic carbazole alkaloid from Clausena excavata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. scitepress.org [scitepress.org]

- 5. A new cytotoxic carbazole alkaloid isolated from the stem bark of Malaysian Clausena excavata - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 6. researchgate.net [researchgate.net]

- 7. [Chemical constituents from Clausena excavata and their inhibitory activities against proliferation of synoviocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl 9H-carbazole-3-carboxylate | CAS#:97931-41-4 | Chemsrc [chemsrc.com]

A Technical Guide to the Therapeutic Potential of Clausena Alkaloids with a Focus on Carbazole Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Initial research indicates that "Clausine M" is a specific carbazole alkaloid isolated from Clausena excavata.[1] However, publicly available scientific literature and databases contain minimal to no specific data regarding its therapeutic potential, mechanism of action, or experimental protocols. Therefore, this guide will provide a comprehensive overview of the therapeutic potential of closely related and well-studied Clausine alkaloids, which are indicative of the potential activities of carbazole alkaloids from the Clausena genus as a whole.

Introduction to Clausena Alkaloids

The genus Clausena, belonging to the Rutaceae family, is a rich source of bioactive secondary metabolites, particularly carbazole alkaloids and coumarins.[2] These plants are utilized in traditional medicine across Asia for treating a variety of ailments, including colds, malaria, abdominal pain, and inflammatory conditions.[1] Modern phytochemical and pharmacological studies have identified numerous carbazole alkaloids within this genus, such as Clausine A, B, and others, which have demonstrated significant therapeutic potential in preclinical studies.[3] These compounds are characterized by a tricyclic aromatic structure and exhibit a wide range of biological activities, including anti-inflammatory, anticancer, anti-HIV, and neuroprotective effects.[4][5]

Therapeutic Potential of Clausine Alkaloids

Anti-Inflammatory Activity

Several carbazole alkaloids isolated from Clausena species have demonstrated potent anti-inflammatory properties. The primary mechanism involves the inhibition of key inflammatory mediators and pathways.

Mechanism of Action:

-

Inhibition of Pro-inflammatory Enzymes: Clausine A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

-

Modulation of NF-κB Pathway: Carbazole alkaloids from Clausena pentaphylla are known to modulate the NF-κB signaling pathway, which plays a crucial role in regulating the immune and inflammatory responses.

A proposed signaling pathway for the anti-inflammatory action of Clausine alkaloids is depicted below.

Caption: Proposed anti-inflammatory signaling pathway of Clausine alkaloids.

Anticancer Activity

The antiproliferative properties of Clausine alkaloids have been evaluated against various cancer cell lines. Clausine B, for instance, has shown significant activity against hepatic, breast, cervical, and ovarian cancer cell lines.[6]

Mechanism of Action: The anticancer effects of carbazole alkaloids are primarily attributed to their ability to induce cell death through multiple mechanisms.[3] While the precise pathways for many Clausine alkaloids are still under investigation, related compounds have been shown to induce apoptosis and autophagy in cancer cells.[3]

Quantitative Data on Antiproliferative Activity of Clausine-B:

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| MDA-MB-231 | Non-hormone-dependent breast cancer | 21.50 | [7] |

| HeLa | Cervical cancer | 22.90 | [7] |

| CAOV3 | Ovarian cancer | 27.00 | [7] |

| HepG2 | Hepatic cancer | 28.94 | [7] |

| MCF-7 | Hormone-dependent breast cancer | 52.90 | [7] |

Anti-HIV Activity

Several carbazole alkaloids from Clausena species have demonstrated promising anti-HIV activity. For example, a new carbazole alkaloid isolated from Clausena anisum-olens exhibited anti-HIV activity with an EC50 value of 2.4 μg/mL.[4] O-methylmukonal, 3-formyl-2,7-dimethoxycarbazole, and clauszoline-J, isolated from Clausena excavata, also showed significant anti-HIV-1 effects.[4]

Quantitative Data on Anti-HIV Activity of Clausena Alkaloids:

| Compound | EC50 (µg/mL) | Source Organism | Reference |

| Clauolenzole A | 2.4 | C. anisum-olens | [4] |

| O-methylmukonal | 2.7 | C. excavata | [4] |

| 3-formyl-2,7-dimethoxycarbazole | 7.4 | C. excavata | [4] |

| Clauszoline-J | 8.2 | C. excavata | [4] |

Neuroprotective Properties

Preliminary studies suggest that carbazole alkaloids from Clausena species possess neuroprotective potential. These compounds have been shown to inhibit glutamate-induced cell death in cultured neurons. Furthermore, carbazole alkaloids from the fruits of Clausena lansium displayed remarkable neuroprotective effects against 6-hydroxydopamine-induced cell death in human neuroblastoma SH-SY5Y cells, with EC50 values ranging from 0.36 to 10.69 μM.[8]

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

This protocol is based on the methodology used to evaluate the antiproliferative properties of Clausine-B.[7]

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231, HeLa, HepG2) and a normal cell line (e.g., Chang liver) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the Clausine alkaloid for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for the MTT assay to assess antiproliferative activity.

Conclusion and Future Directions

The carbazole alkaloids isolated from the Clausena genus, including compounds closely related to this compound, exhibit a broad spectrum of promising therapeutic activities. Their anti-inflammatory, anticancer, anti-HIV, and neuroprotective properties, supported by preclinical data, highlight their potential as lead compounds for drug discovery and development.

Future research should focus on:

-

Isolation and Characterization: Further phytochemical investigation of Clausena species to isolate and structurally elucidate novel carbazole alkaloids, including a thorough characterization of this compound.

-

Mechanism of Action Studies: In-depth studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Preclinical animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising Clausine alkaloids.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to establish SAR and optimize the therapeutic properties of these natural products.

A comprehensive understanding of the therapeutic potential of this compound and other related alkaloids will require dedicated and systematic scientific investigation. The information presented in this guide, based on the current knowledge of the Clausena genus, provides a solid foundation for such future endeavors.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Antiproliferative Properties of Clausine-B against Cancer Cell Lines [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Carbazole Alkaloids with Potential Neuroprotective Activities from the Fruits of Clausena lansium - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of Clausine M: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine M, a carbazole alkaloid identified from plants of the Clausena genus, belongs to a class of compounds that have garnered significant interest in the scientific community for their diverse biological activities. While research into the specific in vitro effects of this compound is not extensively documented in publicly available literature, this guide synthesizes the current understanding of related carbazole alkaloids from Clausena species to provide a predictive context for the potential bioactivities and mechanisms of this compound. This document aims to serve as a foundational resource for researchers initiating studies on this compound, outlining potential areas of investigation and relevant experimental methodologies.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl 7-hydroxy-9H-carbazole-3-carboxylate | PubChem[1] |

| Molecular Formula | C₁₄H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 241.24 g/mol | PubChem[1] |

| Source | Clausena excavata | PubChem[1] |

Potential In Vitro Biological Activities

Based on in vitro studies of structurally similar carbazole alkaloids isolated from Clausena species, this compound is hypothesized to exhibit a range of biological effects. The following sections detail these potential activities and the experimental protocols commonly employed to assess them.

Cytotoxic and Antiproliferative Activity

Carbazole alkaloids from Clausena have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds isolated from Clausena harmandiana have shown activity against NCI-H187 (small cell lung cancer), MCF-7 (breast adenocarcinoma), and KB (oral squamous cell carcinoma) cell lines.

Table of Cytotoxicity Data for Related Clausena Alkaloids

| Compound from C. harmandiana | Cell Line | IC₅₀ (µg/mL) |

| Compound 4 | NCI-H187 | 1.63 |

| Compound 5 | MCF-7 | 2.21 |

| Compound 5 | KB | 1.74 |

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to evaluate the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

Extracts from Clausena species and their constituent compounds have been investigated for their anti-inflammatory properties. The potential of this compound to modulate inflammatory pathways could be a key area of research.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production. A control group is treated with LPS only.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the this compound-treated groups to the LPS-only control.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, based on the activities of other carbazole alkaloids, several pathways are of interest for future investigation. For example, the anti-cancer effects of some natural products are mediated through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.

Hypothesized Signaling Pathway for Antiproliferative Effects

Below is a conceptual diagram illustrating a potential mechanism of action for the antiproliferative effects of a hypothetical carbazole alkaloid like this compound, based on common pathways affected by similar compounds.

References

An In-depth Technical Guide to Clausine M: Physicochemical Properties and Biological Context

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Clausine M, also identified in scientific literature as clauszoline M, is a carbazole alkaloid isolated from the plant Clausena excavata. This guide provides a detailed summary of its known physical and chemical properties, alongside a broader examination of the biological activities associated with its source plant and related compounds. Due to the limited specific research on this compound's biological effects, this document also includes representative experimental protocols for isolation and bioassays, derived from studies on Clausena excavata and its constituents.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely published, its fundamental physicochemical properties have been determined and are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 7-hydroxy-9H-carbazole-3-carboxylate | PubChem |

| Molecular Formula | C₁₄H₁₁NO₃ | PubChem |

| Molecular Weight | 241.24 g/mol | PubChem |

| Appearance | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

Biological Activity and Therapeutic Potential

Direct studies on the biological activity and signaling pathways of this compound are limited. However, the source plant, Clausena excavata, is a rich source of various bioactive compounds, including numerous carbazole alkaloids and coumarins, which have been extensively studied.[1][2]

Extracts of Clausena excavata and its isolated constituents have demonstrated a wide range of pharmacological activities, including:

-

Anti-inflammatory and Antioxidant Effects: Methanolic extracts of C. excavata leaves have shown potent wound healing properties attributed to their anti-inflammatory and antioxidant effects, which are linked to a high content of polyphenolic compounds.[3] Studies on the roots have also identified compounds with significant anti-neuroinflammatory activity.[4][5]

-

Cytotoxic and Anticancer Activity: Various compounds isolated from C. excavata have exhibited cytotoxicity against several cancer cell lines.[6] For instance, certain furanone-coumarins have shown inhibitory effects on tumor promotion.[7][8]

-

Anti-HIV Activity: Several carbazole alkaloids from C. excavata have displayed promising anti-HIV-1 effects.[2]

-

Antiplatelet Activity: Carbazole alkaloids isolated from the stem bark of C. excavata have shown significant inhibition of rabbit platelet aggregation.[9]

While these activities have not been specifically attributed to this compound, its presence in a plant with such a diverse pharmacological profile suggests that it may contribute to the overall therapeutic effects and warrants further investigation.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available. The following sections provide representative methodologies for the isolation of compounds from Clausena excavata and for conducting relevant biological assays, based on published research.

General Protocol for Isolation and Purification of Constituents from Clausena excavata

This protocol is a generalized procedure based on methods reported for the isolation of various compounds from C. excavata.[10]

Workflow for Isolation and Purification:

Methodology:

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves of Clausena excavata) is subjected to extraction.

-

Extraction: The powdered material is extracted with a suitable solvent, such as methanol or dichloromethane, at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.

-

Purification: The pooled fractions are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound, this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method used to assess the cytotoxic effects of compounds on cancer cell lines, as has been done for other constituents of C. excavata.

Workflow for MTT Assay:

Methodology:

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically dissolved in a solvent like DMSO and then diluted in the culture medium). Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways

Specific signaling pathways modulated by this compound have not yet been elucidated. However, many carbazole alkaloids and other compounds from Clausena excavata are known to interact with various cellular signaling pathways to exert their biological effects. For example, anti-inflammatory compounds often target pathways involving NF-κB and MAPK, while anticancer agents can induce apoptosis through caspase-dependent pathways or inhibit cell proliferation by targeting cell cycle regulators.

Hypothetical Signaling Pathway for Anti-inflammatory Action:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Clausena excavata Burm. f. (Rutaceae) leaf extract on wound healing and antioxidant activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the Chemical Components and Anti-Neuroinflammatory Activity of the Roots of Clausena excavate Burm. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.caf.ac.cn [journals.caf.ac.cn]

- 7. Chemical constituents of Clausena excavata: isolation and structure elucidation of novel furanone-coumarins with inhibitory effects for tumor-promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 10. jocpr.com [jocpr.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole alkaloids, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in the scientific community due to their diverse and potent biological activities. Among these, Clausine M and its related analogues, primarily isolated from plants of the Clausena genus, have emerged as promising candidates for drug discovery and development. These compounds have demonstrated a wide spectrum of pharmacological effects, including cytotoxic, anti-inflammatory, neuroprotective, and enzyme-inhibitory activities. This technical guide provides a comprehensive overview of the current knowledge on this compound and related carbazole alkaloids, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key biological assays are provided, along with a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a clear and concise understanding of the complex biological processes modulated by these alkaloids. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of natural product chemistry and pharmacology.

Introduction

Carbazole alkaloids are a prominent class of natural products characterized by a core carbazole skeleton. They are predominantly found in the plant family Rutaceae, particularly within the genus Clausena. These compounds have been the subject of extensive phytochemical and pharmacological investigations, revealing a wealth of structurally diverse molecules with significant therapeutic potential.

This compound, a representative member of this family, has been isolated from species such as Clausena harmandiana. While research on this compound itself is ongoing, studies on a variety of closely related carbazole alkaloids have unveiled a range of promising biological activities, positioning this class of compounds as a valuable source for the development of novel therapeutic agents.

This guide will delve into the technical details of this compound and its analogues, summarizing the available quantitative data, providing detailed experimental methodologies, and illustrating the key signaling pathways involved in their mechanism of action.

Chemical Structures

The basic structure of carbazole alkaloids consists of a tricyclic system with two benzene rings fused to a central five-membered nitrogen-containing ring. The diversity within this class of compounds arises from the varied substitution patterns on the carbazole nucleus, including the presence of methoxy, hydroxy, and prenyl groups, among others.

This compound

The chemical structure of this compound is presented below:

-

Systematic Name: 3-methoxy-9H-carbazole-2-carbaldehyde

-

Molecular Formula: C₁₄H₁₁NO₂

-

Molecular Weight: 225.25 g/mol

(Structure obtained from available chemical databases. Further spectroscopic validation is recommended for isolated samples.)

A selection of related carbazole alkaloids with notable biological activities is also presented for comparative purposes.

Biological Activities and Quantitative Data

This compound and its related carbazole alkaloids exhibit a remarkable array of biological activities. The following tables summarize the available quantitative data, primarily as IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values, to provide a clear comparison of their potency across different assays and cell lines.

Table 1: Cytotoxic Activity of Carbazole Alkaloids

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Clausine B | HeLa (Cervical Cancer) | MTT | 22.90 (µg/mL) | [1] |

| Clausine B | MDA-MB-231 (Breast Cancer) | MTT | 21.50 (µg/mL) | [1] |

| Clausine B | CAOV3 (Ovarian Cancer) | MTT | 27.00 (µg/mL) | [1] |

| Clausine B | HepG2 (Liver Cancer) | MTT | 28.94 (µg/mL) | [1] |

| Heptaphylline | Multiple Cancer Cell Lines | MTT | Varies | |

| Girinimbine | HepG2 | MTT | Time & Dose Dependent | [1] |

Note: Data for this compound is currently limited in the public domain. The provided data for related compounds serves as a reference for the potential cytotoxic profile of this class of alkaloids.

Table 2: Anti-inflammatory Activity of Carbazole Alkaloids

| Compound/Extract | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Various Carbazole Alkaloids | Superoxide Anion Generation | Neutrophils | 1.9 - 8.4 | [2] |

| Various Carbazole Alkaloids | Elastase Release | Neutrophils | 2.0 - 6.9 | [2] |

| Clausine A | COX-2 Enzyme Activity | In vitro | 45% inhibition at 20 µg/mL | [3] |

| Various Marine Fungi Alkaloids | NO Production | RAW 264.7 | Varies | [4] |

Note: The anti-inflammatory potential of this compound is inferred from the activity of related compounds. Further direct studies are required.

Table 3: Neuroprotective and Enzyme Inhibitory Activities of Carbazole Alkaloids

| Compound | Activity | Assay | EC₅₀/IC₅₀ (µM) | Reference |

| Various Carbazole Alkaloids | Neuroprotection | 6-OHDA-induced apoptosis in SH-SY5Y cells | 0.36 - 18.76 | |

| Various Carbazole Alkaloids | PTP1B Inhibition | In vitro enzymatic assay | 0.58 - 38.48 | |

| Various Carbazole Alkaloids | α-Glucosidase Inhibition | In vitro enzymatic assay | 3.28 - 192.23 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound and related carbazole alkaloids.

Isolation and Purification of Carbazole Alkaloids from Clausena harmandiana

-

Extraction: The dried and powdered plant material (e.g., roots, stems) is extracted exhaustively with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components into different fractions.

-

Purification: Fractions containing carbazole alkaloids, as identified by thin-layer chromatography (TLC) and specific staining reagents, are further purified using techniques such as preparative TLC, Sephadex LH-20 column chromatography, or high-performance liquid chromatography (HPLC) to yield pure compounds.

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated overnight.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. A vehicle control and a positive control (e.g., a known iNOS inhibitor) are included.

-

Incubation: The plate is incubated for 24 hours at 37°C with 5% CO₂.

-

Nitrite Measurement (Griess Assay): After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well.

-

Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.

Signaling Pathways and Mechanisms of Action

The biological activities of carbazole alkaloids are often attributed to their ability to modulate key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the putative mechanisms of action, particularly focusing on the anti-inflammatory effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Carbazole alkaloids are thought to inhibit this pathway, although the precise molecular targets for this compound are yet to be fully elucidated.

References

- 1. The effects of calpain inhibition on IkB alpha degradation after activation of PBMCs: identification of the calpain cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Cyclooxygenase-2 inhibition and side-effects of non-steroidal anti-inflammatory drugs in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Clausine M in Traditional Medicine: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Clausine M, a carbazole alkaloid isolated from plants of the Clausena genus, represents a promising area of study in the interface between traditional medicine and modern pharmacology. While direct traditional applications of the isolated compound are not documented, the source plants, particularly Clausena excavata, have a rich history of use in Asian folk medicine for treating a wide array of ailments, including fever, inflammation, pain, and tumors. This in-depth technical guide synthesizes the available scientific data on this compound and its congeners, providing a foundational resource for researchers exploring its therapeutic potential. This document outlines the ethnobotanical context, pharmacological activities of related clausine compounds, detailed experimental methodologies for isolation and bioassays, and visual representations of pertinent signaling pathways and experimental workflows to facilitate further investigation.

Ethnobotanical Context and Traditional Applications of Clausena Species

The genus Clausena, belonging to the Rutaceae family, is a source of various bioactive compounds, with its species being integral to traditional medicine systems across Asia.[1][2][3] Notably, Clausena excavata is utilized in folk medicine for the treatment of colds, malaria, abdominal pain, and snakebites, and as a detoxification agent.[4][5] The traditional applications of different parts of Clausena plants, including leaves, stems, and roots, point towards significant anti-inflammatory and anti-cancer properties, which have prompted scientific investigation into their constituent phytochemicals, including the class of carbazole alkaloids to which this compound belongs.[2]

Pharmacological Activities of Clausine Alkaloids

While specific quantitative pharmacological data for this compound is limited in the current body of scientific literature, studies on closely related clausine alkaloids provide valuable insights into its potential bioactivities.

Anti-inflammatory Activity

Research on carbazole alkaloids from Clausena species suggests a potential role in modulating inflammatory pathways. For instance, Clausine A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This provides a rationale for the traditional use of Clausena extracts for inflammatory conditions. The mechanism of action is thought to involve the modulation of the NF-κB signaling pathway.

Table 1: Anti-inflammatory Activity of Clausine A

| Compound | Target | Assay | Result | Concentration | Reference |

| Clausine A | COX-2 | In-vitro enzyme activity assay | 45% inhibition | 20 µg/mL |

Disclaimer: Data presented is for Clausine A, a related compound, due to the absence of specific data for this compound.

Cytotoxic Activity

Several carbazole alkaloids from Clausena species have demonstrated cytotoxic effects against various cancer cell lines. Studies on Clausine B have established its antiproliferative properties. The half-maximal inhibitory concentrations (IC50) of Clausine B against a panel of human cancer cell lines are summarized below.

Table 2: Cytotoxicity of Clausine B against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa | Cervical Cancer | 22.90 | [1][3] |

| MDA-MB-231 | Breast Cancer | 21.50 | [1][3] |

| CAOV3 | Ovarian Cancer | 27.00 | [1][3] |

| HepG2 | Liver Cancer | 28.94 | [1][3] |

| MCF-7 | Breast Cancer | 52.90 | [1][3] |

Disclaimer: Data presented is for Clausine B, a related compound, due to the absence of specific data for this compound.

Experimental Protocols

Isolation of Carbazole Alkaloids from Clausena excavata

The following is a generalized protocol for the isolation of carbazole alkaloids, including this compound, from the plant material.

Objective: To isolate carbazole alkaloids from the dried plant material of Clausena excavata.

Materials:

-

Dried, powdered plant material (Clausena excavata)

-

Solvents: Petroleum ether, ethanol, benzene, hydrochloric acid

-

Chromatography supplies: Glass column, neutral alumina (or silica gel), TLC plates, filter paper

Procedure:

-

Defatting: The dried powdered plant material is first defatted by continuous hot percolation with petroleum ether using a Soxhlet apparatus.

-

Extraction: The defatted plant material is then extracted with ethanol. The ethanolic extract is concentrated under reduced pressure.

-

Acid-Base Partitioning: The concentrated extract is digested with hydrochloric acid and filtered. The filtrate is then washed with water until acid-free and dried. The resulting residue is extracted with benzene.

-

Column Chromatography:

-

A glass column is packed with neutral alumina (or silica gel) as the stationary phase, using petroleum ether to create a slurry.

-

The benzene extract residue is loaded onto the top of the column.

-

The column is eluted with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with benzene and chloroform.

-

-

Fraction Collection and Analysis:

-

Eluted fractions are collected in separate test tubes.

-

Each fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation of compounds.

-

Fractions exhibiting similar TLC profiles (i.e., the same Rf value for the target compound) are pooled together.

-

-

Purification and Characterization: The pooled fractions containing the compound of interest are further purified, and the structure is elucidated using spectroscopic methods such as IR and NMR.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MDA-MB-231)

-

Normal cell line (for control)

-

Culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight in a CO2 incubator at 37°C.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound.

Western Blot for iNOS and COX-2 Expression

Objective: To investigate the effect of this compound on the protein expression of iNOS and COX-2 in stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

LPS (Lipopolysaccharide)

-

This compound

-

Lysis buffer

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Macrophages are cultured and then stimulated with LPS in the presence or absence of different concentrations of this compound for a specified time.

-

Cell Lysis and Protein Quantification: Cells are harvested and lysed. The total protein concentration in the lysates is determined using a protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane.

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: The membrane is treated with a chemiluminescent substrate, and the protein bands are visualized using an imaging system.

-

Analysis: The intensity of the protein bands is quantified, and the expression levels of iNOS and COX-2 are normalized to the loading control.

Potential Signaling Pathways

Based on the activities of related carbazole alkaloids, this compound may exert its anti-inflammatory and anticancer effects through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines, COX-2, and iNOS. Carbazole alkaloids from Clausena have been suggested to modulate this pathway, potentially by inhibiting IκB degradation.[6]

Conclusion and Future Directions

This compound, a constituent of traditionally used medicinal plants, holds potential for the development of novel therapeutic agents. While direct evidence for its efficacy and mechanisms of action is still emerging, the pharmacological profile of related clausine alkaloids provides a strong rationale for its investigation as an anti-inflammatory and anticancer compound. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a resource for researchers to design and execute studies that will further elucidate the therapeutic value of this compound. Future research should focus on obtaining specific quantitative data for this compound's bioactivities, delineating its precise molecular targets and mechanisms of action, and evaluating its safety and efficacy in preclinical models.

References

- 1. Bio-Guided Isolation of Prospective Bioactive Constituents from Roots of Clausena indica (Dalzell) Oliv - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of inducible nitric oxide synthase by rapid cellular turnover and cotranslational down-regulation by dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Proposed Biosynthesis Pathway of Clausine M: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates a proposed biosynthetic pathway for Clausine M, a carbazole alkaloid isolated from Clausena lansium. Drawing upon the established understanding of phytocarbazole biosynthesis, this document provides a framework for future research aimed at elucidating the specific enzymatic steps and regulatory mechanisms involved in the formation of this bioactive compound. While the complete enzymatic machinery in Clausena lansium remains to be fully characterized, this guide offers detailed hypothetical steps, potential enzyme classes, and adaptable experimental protocols to facilitate further investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to originate from the shikimate pathway, leading to the formation of the core carbazole structure, which then undergoes a series of tailoring reactions. The pivotal regulatory enzymes, shikimate kinase and anthranilate synthase, are understood to be crucial in channeling precursors into the carbazole alkaloid biosynthetic pathway. The proposed pathway initiates with the formation of 3-methylcarbazole, a common precursor for many phytocarbazoles found in the Rutaceae family.

The subsequent steps are hypothesized to involve a series of oxidations, hydroxylations, and methylations to yield this compound.

Caption: Proposed biosynthesis pathway of this compound from primary metabolism.

Quantitative Data

Currently, there is a paucity of specific quantitative data regarding the enzyme kinetics and intermediate concentrations in the biosynthesis of this compound. The following table presents hypothetical data points that researchers may aim to determine experimentally to validate and further refine the proposed pathway.

| Parameter | Analyte | Value (Unit) | Experimental Context |

| Km | Anthranilic Acid | [Value] µM | For the first committed enzyme in the carbazole pathway. |

| kcat | Putative Carbazole Synthase | [Value] s-1 | Turnover number for the formation of the 3-methylcarbazole core. |

| Km | 3-Methylcarbazole | [Value] µM | For the putative Cytochrome P450 hydroxylase. |

| kcat | Putative Cytochrome P450 Hydroxylase | [Value] s-1 | Catalytic efficiency of the C-7 hydroxylation step. |

| Km | 7-Hydroxycarbazole-3-carboxylic acid | [Value] µM | For the putative methyltransferase. |

| kcat | Putative Methyltransferase | [Value] s-1 | Rate of the final methylation step to produce this compound. |

| Titer | This compound | [Value] mg/g dry weight | Yield from Clausena lansium plant material or cell culture. |

Experimental Protocols

The following are generalized protocols for the key enzyme assays required to investigate the proposed biosynthetic pathway of this compound. These protocols are based on established methods for similar enzymes in other plant species and should be optimized for Clausena lansium.

General Workflow for Enzyme Characterization

Caption: A general experimental workflow for enzyme characterization.

Protocol for a Putative Cytochrome P450 Monooxygenase Assay (Hydroxylation of 3-Methylcarbazole)

Objective: To determine the activity of a putative cytochrome P450 monooxygenase in catalyzing the hydroxylation of 3-methylcarbazole to 3-methyl-7-hydroxycarbazole.

Materials:

-

Microsomal fraction isolated from Clausena lansium.

-

3-Methylcarbazole (substrate).

-

NADPH.

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

-

Quenching solution (e.g., ethyl acetate).

-

HPLC and LC-MS for product analysis.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, microsomal protein (e.g., 50-100 µg), and 3-methylcarbazole (e.g., 10-100 µM).

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding NADPH (e.g., 1 mM final concentration).

-

Incubate for a defined period (e.g., 30-60 minutes) with gentle agitation.

-

Terminate the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate).

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol).

-

Analyze the sample by HPLC and LC-MS to identify and quantify the product, 3-methyl-7-hydroxycarbazole, by comparing with an authentic standard.

Protocol for a Putative Methyltransferase Assay (Methylation of 7-Hydroxycarbazole-3-carboxylic acid)

Objective: To measure the activity of a putative methyltransferase in catalyzing the final step of this compound biosynthesis.

Materials:

-

Partially purified or recombinant methyltransferase from Clausena lansium.

-

7-Hydroxycarbazole-3-carboxylic acid (substrate).

-

S-adenosylmethionine (SAM) as the methyl donor.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 5 mM DTT).

-

Quenching solution (e.g., 2 M HCl).

-

HPLC and LC-MS for product analysis.

Procedure:

-

Set up the reaction mixture containing the reaction buffer, the enzyme preparation, and 7-hydroxycarbazole-3-carboxylic acid (e.g., 10-100 µM).

-

Pre-warm the mixture to the optimal temperature (e.g., 37°C) for 5 minutes.

-

Start the reaction by adding SAM (e.g., 100 µM final concentration).

-

Incubate for a specific time (e.g., 20-40 minutes).

-

Stop the reaction by adding the quenching solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the formation of this compound using HPLC and LC-MS, with an authentic standard for comparison and quantification.

Conclusion and Future Directions

This technical guide provides a foundational roadmap for the elucidation of the this compound biosynthetic pathway. The proposed pathway, based on the biosynthesis of related carbazole alkaloids, offers a number of testable hypotheses. Future research should focus on the isolation and characterization of the proposed intermediates from Clausena lansium. Furthermore, the identification and functional characterization of the enzymes responsible for each step, particularly the tailoring enzymes such as hydroxylases, oxidases, and methyltransferases, will be critical. The successful elucidation of this pathway will not only advance our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and related bioactive carbazole alkaloids.

Methodological & Application

Application Notes and Protocols for the Extraction of Clausine M from Clausena excavata

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clausena excavata, a plant belonging to the Rutaceae family, is a rich source of bioactive secondary metabolites, particularly carbazole alkaloids and coumarins. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anticancer, anti-HIV, and anti-inflammatory properties.[1][2] Clausine M, a carbazole alkaloid isolated from Clausena excavata, is a subject of ongoing research for its potential therapeutic applications. This document provides a detailed protocol for the extraction, isolation, and purification of this compound, along with information on its biological context and potential mechanisms of action.

Data Presentation

Table 1: Representative Extraction Yields of Carbazole Alkaloids from Clausena Species

| Parameter | Value | Source |

| Plant Material | Clausena indica roots (dry weight) | [3] |

| Extraction Solvent | Ethyl Acetate | [3] |

| Compound | Yield (% of dry weight) | |

| Clausine K | 0.1% | [3] |

| Compound | Yield (mg from crude extract) | Source |

| Clausine-TY | 8 mg (from 22.4 g of crude ethyl acetate extract) | [4] |

Note: This data is representative and intended for estimation purposes. Actual yields may vary depending on the plant source, collection time, and extraction conditions.

Table 2: Cytotoxic Activity of Carbazole Alkaloids and Extracts from Clausena excavata

| Compound/Extract | Cell Line | IC₅₀ (µg/mL) |

| Clausine-K | HepG2 | 1.05[5] |

| Clausine-TY | CEM-SS (T-Lymphoblastic Leukemia) | 8.2[4] |

| Dentatin | HL-60, MCF-7, HeLa, HT-29 | 5 - 10[6] |

| Root Extracts (except methanol) | HL-60, MCF-7 | 4 - 6[6] |

| Compound 11 (unnamed alkaloid) | MCF7 | 3.76[1][5] |

| Compound 18 (unnamed alkaloid) | NCI-H187 | 5.65[1][5] |

Experimental Protocols

The following is a synthesized protocol for the extraction and purification of this compound from the root bark of Clausena excavata, based on established methods for isolating carbazole alkaloids from this plant.

1. Plant Material Collection and Preparation

-

Collect fresh root bark of Clausena excavata.

-

Clean the root bark to remove any soil and debris.

-

Air-dry the root bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

-

Grind the dried root bark into a fine powder using a mechanical grinder.

2. Extraction

-

Weigh the powdered root bark.

-

Perform exhaustive extraction using acetone at room temperature. A general guideline is to soak the plant material in the solvent (1:10 w/v) for 72 hours, with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude acetone extract.

3. Fractionation and Purification

The purification process involves multiple chromatographic steps to isolate this compound from the complex crude extract.

a. Silica Gel Column Chromatography

-

Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as n-hexane.

-

Dissolve the crude acetone extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate, followed by chloroform and methanol. For example:

-

n-hexane (100%)

-

n-hexane:Ethyl acetate (9:1, 8:2, 1:1, 2:8, 1:9)

-

Ethyl acetate (100%)

-

Ethyl acetate:Methanol (9:1, 1:1)

-

-

Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm and 365 nm).

-

Combine fractions with similar TLC profiles.

b. Sephadex LH-20 Column Chromatography

-

Subject the fractions containing the compound of interest to further purification on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for separating compounds based on their molecular size and polarity.

-

Collect and monitor fractions as described above.

c. Preparative High-Performance Liquid Chromatography (HPLC)

-

For final purification, use a preparative HPLC system with a C18 column.

-

The mobile phase will typically consist of a gradient of methanol and water or acetonitrile and water.

-

Inject the semi-purified fraction and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

4. Structure Elucidation

The structure of the isolated this compound can be confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMQC, HMBC)

-

Mass Spectrometry (EI-MS, ESI-MS)

-

Infrared (IR) Spectroscopy

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Diagram: Potential Inhibition of CDK5 by this compound

Clausine Z, a carbazole alkaloid from Clausena excavata, has been shown to inhibit Cyclin-Dependent Kinase 5 (CDK5).[7] CDK5 is a crucial kinase in the central nervous system, and its dysregulation is implicated in neurodegenerative diseases.[8][9] The following diagram illustrates the potential mechanism by which this compound, a structurally related compound, may exert neuroprotective effects through the inhibition of the CDK5 signaling pathway.

Caption: Potential inhibition of the CDK5 signaling pathway by this compound.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bio-Guided Isolation of Prospective Bioactive Constituents from Roots of Clausena indica (Dalzell) Oliv - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic constituents of Clausena excavata - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 7. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are CDK5 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Clausine M

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine M, with the chemical name methyl 7-hydroxy-9H-carbazole-3-carboxylate, is a carbazole alkaloid found in plants of the Clausena genus. Compounds from this genus have been investigated for a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Robust and reliable analytical methods are crucial for the accurate quantification of this compound in various matrices, which is essential for pharmacokinetic studies, quality control of herbal preparations, and pharmacological research.

This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are presented as a starting point for research and development and should be fully validated for the specific matrix and intended use.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in plant extracts and other relatively clean sample matrices where high sensitivity is not the primary requirement.

Experimental Protocol: HPLC-UV

1.1.1. Sample Preparation (from Clausena plant material)

-

Drying and Grinding: Dry the plant material (e.g., leaves, stems) at 40°C to a constant weight and grind into a fine powder.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of methanol.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Sample Clean-up (Solid Phase Extraction - SPE):

-

Reconstitute the dried extract in 1 mL of methanol.

-

Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the reconstituted extract onto the cartridge.

-

Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

-

Elute this compound with 10 mL of 80% methanol in water.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

1.1.2. HPLC Instrumentation and Conditions

-

Instrument: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 208 nm.

-

Injection Volume: 20 µL.

1.1.3. Calibration Curve

Prepare a stock solution of purified this compound standard (1 mg/mL) in methanol. From this, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase. Inject each standard and plot the peak area against the concentration to construct the calibration curve.

Data Presentation: HPLC-UV Method Validation Summary (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates, which is crucial for pharmacokinetic and metabolism studies.

Experimental Protocol: LC-MS/MS

2.1.1. Sample Preparation (from Plasma)

-

Protein Precipitation:

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., a structurally similar carbazole alkaloid not present in the sample).

-

Vortex the mixture for 1 minute.

-

-

Centrifugation:

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Collection:

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

-

2.1.2. LC-MS/MS Instrumentation and Conditions

-

Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Program:

Time (min) %B 0.0 10 1.0 10 5.0 90 7.0 90 7.1 10 | 10.0 | 10 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

2.1.3. Mass Spectrometry Parameters (Hypothetical)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 242.1 182.1 25 This compound (Qualifier) 242.1 154.1 35 | Internal Standard | (To be determined) | (To be determined) | (To be determined) |

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Data Presentation: LC-MS/MS Method Validation Summary (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (% Recovery) | 95 - 105% |

| Matrix Effect | < 15% |

Visualizations

Experimental Workflow for this compound Quantification

Caption: Experimental workflow for this compound quantification.

Proposed Anti-inflammatory Signaling Pathway of this compound

Based on the activities of related carbazole alkaloids, this compound may exert its anti-inflammatory effects through the inhibition of key inflammatory pathways. Carbazole alkaloids from Clausena species have been shown to inhibit pro-inflammatory enzymes like COX-2 and modulate the NF-κB pathway. Additionally, extracts from Clausena lansium have been observed to modulate the TLR4/MYD88/TRAF6 signaling pathway.[1]

Caption: Proposed anti-inflammatory mechanism of this compound.

Disclaimer

The protocols and data presented herein are for research and development purposes only and should be considered as a starting point. It is imperative that these methods are thoroughly validated by the end-user to ensure they meet the specific requirements of their application, including accuracy, precision, selectivity, and robustness for the intended matrix.

References

Application Notes and Protocols for Clausine B in Cell Culture Studies

Note on Clausine M: Publicly available research on "this compound" is limited. These application notes focus on Clausine B , a structurally related and well-studied carbazole alkaloid with demonstrated anti-cancer properties, as a representative compound for cell culture studies.

Introduction

Clausine B is a carbazole alkaloid isolated from the stem bark of Clausena excavata. It has garnered significant interest in oncological research due to its antiproliferative and pro-apoptotic activities against a variety of human cancer cell lines. These properties suggest its potential as a therapeutic agent. This document provides detailed protocols for evaluating the efficacy of Clausine B in cell culture, focusing on cell viability and apoptosis induction.

Data Presentation

Table 1: Antiproliferative Activity of Clausine B (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Clausine B against various human cancer cell lines after 72 hours of treatment, as determined by the MTT assay.[1]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| MDA-MB-231 | Non-hormone-dependent Breast Cancer | 21.50 ± 0.04 |

| HeLa | Cervical Cancer | 22.90 ± 0.45 |

| CAOV3 | Ovarian Cancer | 27.00 ± 0.29 |

| HepG2 | Hepatic Cancer | 28.94 ± 0.00 |

| MCF-7 | Hormone-dependent Breast Cancer | 52.90 ± 8.49 |

| Chang | Normal Liver Cells | No IC50 value obtained |

Data is expressed as mean ± standard deviation.

Table 2: Representative Data for Clausine B-Induced Apoptosis